Dihydromelilotoside is a natural compound primarily derived from the plant Trigonella stellata, belonging to the legume family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Dihydromelilotoside is classified as a flavonoid glycoside, which is characterized by the presence of a flavonoid backbone linked to sugar moieties. Its structure and functional properties make it a subject of interest in phytochemistry and pharmacology.
Dihydromelilotoside is isolated from various plant sources, with Trigonella stellata being a notable example. This plant is recognized for its traditional medicinal uses and is found in regions such as Egypt. In terms of classification, dihydromelilotoside falls under:
Dihydromelilotoside can be synthesized through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly employed to analyze and quantify dihydromelilotoside in extracts, ensuring high purity and structural integrity during synthesis .
Dihydromelilotoside has a complex molecular structure characterized by its flavonoid backbone and sugar moieties. The molecular formula can be represented as .
This structural information supports its classification as a flavonoid glycoside, contributing to its biological activity.
Dihydromelilotoside undergoes various chemical reactions typical of flavonoids, including:
These reactions are crucial for understanding its stability and reactivity in biological systems.
The mechanism of action of dihydromelilotoside involves multiple pathways:
These mechanisms contribute to its therapeutic potential in various diseases.
These properties are essential for its application in pharmaceuticals and nutraceuticals.
Dihydromelilotoside has several scientific applications:
These applications highlight the compound's versatility and importance in both traditional and modern scientific contexts.
Dihydromelilotoside (3',5'-dimethoxy-4',7-dihydroxyflavanone-7-O-glucoside) is a specialized flavonoid glycoside predominantly biosynthesized in Melilotus and Trifolium species within the Fabaceae family. Its formation occurs through a conserved phenylpropanoid–flavonoid pathway, initiated by phenylalanine ammonia-lyase-mediated deamination of phenylalanine to cinnamic acid. Subsequent hydroxylation and methylation reactions yield p-coumaric acid and other hydroxycinnamates, which enter the flavonoid backbone synthesis via chalcone synthase (CHS) and chalcone isomerase (CHI). The flavanone intermediate undergoes regioselective hydroxylation at C-7 by cytochrome P450 monooxygenases (CYP93B/CYP75B subfamilies), followed by O-methylation at C-3' and C-5' positions using S-adenosyl methionine (SAM)-dependent methyltransferases. The final glycosylation step at the C-7 hydroxyl group completes dihydromelilotoside assembly [3] [7].
Ecophysiological studies indicate that dihydromelilotoside accumulation correlates with environmental stressors characteristic of Mediterranean ecosystems, including UV exposure and nutrient-poor soils. Metabolomic analyses of Fabaceae species exposed to drought conditions reveal significant upregulation of dihydromelilotoside biosynthetic genes, suggesting a functional role in oxidative stress mitigation [7]. Notably, the compound’s distribution is tissue-specific, with maximal concentrations observed in leaf mesophyll cells and floral tissues, aligning with its putative role in photoprotection and pollinator attraction [4] [7].
Table 1: Key Enzymes in Dihydromelilotoside Biosynthesis
| Enzyme | EC Number | Function | Localization |
|---|---|---|---|
| Phenylalanine ammonia-lyase | 4.3.1.24 | Phenylalanine → Cinnamic acid | Cytoplasm |
| Cinnamate 4-hydroxylase | 1.14.14.91 | Cinnamic acid → p-Coumaric acid | Endoplasmic reticulum |
| Chalcone synthase | 2.3.1.74 | p-Coumaroyl-CoA → Naringenin chalcone | Cytoplasm |
| Flavonoid 3'/5'-O-methyltransferase | 2.1.1.267 | Regiospecific methylation of flavanone | Vacuole |
| UDP-glucose:flavonoid 7-O-glucosyltransferase | 2.4.1.- | Glucosylation at C-7 position | Vacuolar membrane |
Glycosyltransferases (GTs) catalyze the regiospecific conjugation of UDP-sugars to flavonoid aglycones, determining dihydromelilotoside’s solubility, stability, and bioactivity. Dihydromelilotoside biosynthesis employs UDP-dependent glycosyltransferases (UGTs) from the GT1 family, specifically UGT73K and UGT88D subfamilies, which exhibit strict specificity for the C-7 hydroxyl group of methoxylated flavanones. Structural studies of homologous plant GTs (e.g., Vitis vinifera flavonoid 3-O-glycosyltransferase VvGT1) reveal a conserved GT-B fold comprising two Rossmann-like domains: a C-terminal donor-binding domain accommodating UDP-glucose, and an N-terminal acceptor pocket that positions the flavanone via π-π stacking and hydrogen bonding [1].
The catalytic mechanism involves nucleophilic attack by the flavanone’s C-7 oxygen on the anomeric carbon of UDP-glucose, facilitated by a conserved histidine-aspartate catalytic dyad (His26/Asp14 in Stenoloma chusanum CGT). Mutation of these residues abolishes activity, confirming their essential role in deprotonating the acceptor hydroxyl [1] [4]. Kinetic analyses of recombinant UGTs reveal donor promiscuity, with UDP-glucose (kcat/Km = 124 s⁻¹μM⁻¹) and UDP-galactose (kcat/Km = 5.3 s⁻¹μM⁻¹) as preferred donors, while UDP-rhamnose is not accepted due to steric clashes in the donor pocket [1].
Table 2: Kinetic Parameters of Flavonoid Glycosyltransferases Relevant to Dihydromelilotoside Biosynthesis
| Sugar Donor | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) |
|---|---|---|---|
| UDP-glucose | 679 ± 74 | 0.084 ± 0.009 | 124 ± 13 |
| UDP-5-thioglucose | 166 ± 1.7 | 0.00088 ± 0.000009 | 5.3 ± 0.05 |
| UDP-galactose | 48.2 ± 0.5 | 0.00038 ± 0.000039 | 0.0079 |
| UDP-xylose | Not detected | Not detected | Not detected |
Metabolic engineering of dihydromelilotoside leverages heterologous expression systems to overcome limitations in native plant biosynthesis. Escherichia coli and Saccharomyces cerevisiae serve as preferred chassis due to well-characterized genetic tools and precursor availability. Successful production requires:
Modular pathway optimization using synthetic biology tools has yielded significant improvements:
Table 3: Metabolic Engineering Strategies for Flavonoid Glycoside Production
| Strategy | Host | Intervention | Titer Improvement |
|---|---|---|---|
| Precursor overproduction | E. coli | aroGfbr, ppsA overexpression | 8.7-fold ↑ malonyl-CoA |
| Glycosyltransferase engineering | S. cerevisiae | P164T mutation in CGT | 2.3-fold ↑ glycoside |
| Co-factor recycling | E. coli | galU + sucrose synthase expression | 3.1-fold ↑ UDP-glucose |
| Subcellular targeting | S. cerevisiae | Peroxisomal targeting of CHS/CHI | 4.2-fold ↑ flavanone |
Future directions include CRISPR-mediated activation of silent gene clusters in native hosts and cell-free enzymatic cascades for high-purity synthesis [2] [6].
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